(S)-4,5-Isopropylidene-2-pentenyl chloride

Description

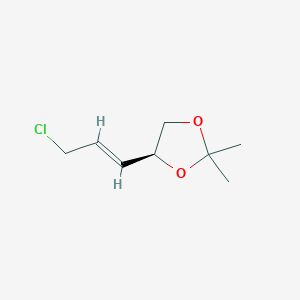

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZOEZHRMQLZPD-SDLBARTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C/CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis of (S)-4,5-Isopropylidene-2-pentenyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in asymmetric synthesis. The document outlines its physicochemical properties, predicted spectroscopic data, a plausible experimental protocol for its synthesis, and visual representations of its structural analysis workflow and chemical reactivity.

Physicochemical Properties

This compound is a chiral molecule recognized for its utility in constructing complex, stereochemically defined molecules.[1] Its structure incorporates a reactive allylic chloride, a stereocenter, and an isopropylidene protecting group for a diol functionality.[1]

| Property | Value |

| Chemical Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| Appearance | Colorless to light yellow liquid (Predicted) |

| Chirality | (S) |

| CAS Number | 146986-69-8 |

Spectroscopic and Structural Data

Due to the limited availability of experimentally-derived public data, the following spectroscopic information is predicted based on the known structure and typical values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 5.70 - 5.90 (m, 2H) | -CH=CH- | 135.0 | -C H=CH- |

| 4.10 (d, J = 7.0 Hz, 2H) | -CH₂Cl | 128.0 | -CH=C H- |

| 4.30 - 4.40 (m, 1H) | -CH(O)- | 109.0 | >C (CH₃)₂ |

| 4.00 - 4.10 (dd, 1H) | -CHH (O)- | 76.0 | -C H(O)- |

| 3.60 - 3.70 (dd, 1H) | -CH H(O)- | 68.0 | -C H₂(O)- |

| 1.40 (s, 3H) | -C(CH₃)₂ | 45.0 | -C H₂Cl |

| 1.35 (s, 3H) | -C(CH₃)₂ | 26.5 | -C(C H₃)₂ |

| 25.0 | -C(C H₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 2980 - 2850 | C-H stretch (alkane) |

| 1660 - 1680 | C=C stretch (alkene) |

| 1380 and 1370 | C-H bend (gem-dimethyl of isopropylidene) |

| 1250 - 1000 | C-O stretch (dioxolane ring) |

| 750 - 650 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment |

| 176/178 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 161/163 | [M - CH₃]⁺ |

| 141 | [M - Cl]⁺ |

| 117 | [M - C₃H₆O]⁺ (Loss of acetone) |

| 101 | [M - C₃H₅O₂]⁺ |

| 59 | [C₃H₇O]⁺ |

Experimental Protocols

The synthesis of this compound typically involves the chlorination of the corresponding alcohol, (S)-4,5-O-isopropylidene-pent-2-en-1-ol. This precursor can be synthesized from commercially available chiral starting materials.

Synthesis of (S)-4,5-O-isopropylidene-pent-2-en-1-ol:

A common route to the precursor alcohol involves the reduction of an appropriate ester, which can be derived from a chiral pool starting material like D-mannitol.

Chlorination of (S)-4,5-O-isopropylidene-pent-2-en-1-ol:

A plausible method for the allylic chlorination is as follows:

-

Reaction Setup: To a solution of (S)-4,5-O-isopropylidene-pent-2-en-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add a chlorinating agent. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a phosphine source like triphenylphosphine.

-

Reaction Execution: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, for instance, with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Structural Analysis Workflow

Caption: Workflow for the synthesis and structural analysis of this compound.

Key Structural Features and Reactivity

Caption: Key structural features and primary reaction pathway of the title compound.

References

An In-depth Technical Guide to (S)-4,5-Isopropylidene-2-pentenyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in asymmetric synthesis, offers a versatile platform for the introduction of a stereodefined five-carbon unit. Its structure, featuring a reactive allylic chloride and a protected diol, makes it a strategic intermediate in the synthesis of complex molecules, particularly in the field of drug development and natural product synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, supported by detailed experimental methodologies and logical frameworks.

Core Properties and Data

This compound, with the CAS number 146986-69-8 , is a colorless to light yellow liquid.[1] While one supplier reports a boiling point of 232.3°C at 760 mmHg, this value appears to be an outlier when compared to similar, smaller allylic chlorides like allyl chloride (boiling point 44.4°C).[2][3] A more accurate estimation based on its molecular weight and structure would suggest a significantly lower boiling point. Further experimental verification is recommended.

| Property | Value | Reference |

| CAS Number | 146986-69-8 | [1] |

| Molecular Formula | C₈H₁₃ClO₂ | [1] |

| Molecular Weight | 176.64 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Chirality | (S) | [1] |

| Boiling Point | 232.3°C at 760 mmHg (Caution: See note above) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically originates from the "chiral pool," utilizing readily available and enantiomerically pure starting materials such as D-mannitol. The general synthetic strategy involves the formation of a key chiral intermediate, (S)-2,3-O-isopropylideneglyceraldehyde, followed by chain extension and subsequent chlorination of the resulting allylic alcohol.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from D-mannitol.

Experimental Protocol: Synthesis of this compound from (S)-4,5-Isopropylidene-2-penten-1-ol

Materials:

-

(S)-4,5-Isopropylidene-2-penten-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-4,5-Isopropylidene-2-penten-1-ol in anhydrous diethyl ether.

-

Add pyridine to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of thionyl chloride in anhydrous diethyl ether to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily centered on the reactivity of the allylic chloride moiety. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. The presence of the adjacent stereocenter and the sterically demanding isopropylidene protecting group allows for a high degree of stereochemical control in these transformations.

Signaling Pathway of Reactivity

The reactivity can be understood as a nucleophilic attack on the carbon bearing the chlorine atom (SN2) or at the gamma position of the double bond (SN2'), leading to an allylic rearrangement. The choice of nucleophile, solvent, and catalyst can influence the regioselectivity of the reaction.

Caption: Nucleophilic substitution pathways.

Experimental Protocol: Nucleophilic Substitution with an Organocuprate

Organocuprates are soft nucleophiles that are well-suited for SN2' reactions with allylic electrophiles. This protocol provides a general method for the reaction of this compound with a Gilman reagent (a lithium diorganocuprate).

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

An organolithium reagent (e.g., methyllithium, n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF.

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Slowly add two equivalents of the organolithium reagent to the stirred suspension. The formation of the Gilman reagent is often indicated by a color change.

-

After stirring for a short period at -78°C, add a solution of this compound in anhydrous THF to the Gilman reagent.

-

Allow the reaction to proceed at -78°C or to warm slowly, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable chiral synthon in organic chemistry. Its preparation from the chiral pool and its predictable reactivity in stereocontrolled nucleophilic substitution reactions make it an important tool for the construction of complex chiral molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate its use in research and development, particularly in the synthesis of novel therapeutic agents. It is important to note that while this compound is a key building block, there is no evidence to suggest its direct involvement in any biological signaling pathways. Its role is primarily that of a versatile intermediate for the creation of more complex and potentially bioactive molecules.

References

Spectroscopic and Synthetic Profile of (S)-4,5-Isopropylidene-2-pentenyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for (S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in organic synthesis. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol [1] |

| CAS Number | 146986-69-8[1] |

| Appearance | Colorless to light yellow liquid[1] |

| Chirality | (S) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 5.7 - 5.9 | m | H-2, H-3 (vinylic) |

| ~ 4.5 | m | H-4 |

| ~ 4.1 | dd | H-5a |

| ~ 3.6 | dd | H-5b |

| ~ 4.0 | d | H-1 (CH₂Cl) |

| ~ 1.4 | s | Isopropylidene CH₃ |

| ~ 1.3 | s | Isopropylidene CH₃ |

Solvent: CDCl₃. Predicted chemical shifts and multiplicities are based on the analysis of similar structures.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 | C-2 |

| ~ 128 | C-3 |

| ~ 109 | C(CH₃)₂ (isopropylidene quaternary) |

| ~ 76 | C-4 |

| ~ 69 | C-5 |

| ~ 45 | C-1 (CH₂Cl) |

| ~ 27 | Isopropylidene CH₃ |

| ~ 25 | Isopropylidene CH₃ |

Solvent: CDCl₃. The vinylic carbons (C-2, C-3), the quaternary carbon of the isopropylidene group (~109 ppm), and the carbon bearing the chlorine atom (~45 ppm) are key diagnostic signals.[1]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 | =C-H stretch |

| ~ 2980, 2930 | C-H stretch (aliphatic) |

| ~ 1670 | C=C stretch |

| ~ 1380, 1370 | C-H bend (gem-dimethyl of isopropylidene) |

| ~ 1250, 1210, 1060 | C-O stretch (dioxolane ring) |

| ~ 750 - 650 | C-Cl stretch[1] |

Mass Spectrometry (Predicted)

| m/z | Fragmentation |

| 176/178 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 161/163 | [M - CH₃]⁺ |

| 141 | [M - Cl]⁺ |

| 118/120 | [M - C(CH₃)₂]⁺ |

| 101 | [M - CH₂Cl - H₂O]⁺ |

| 59 | [C₃H₇O]⁺ (from isopropylidene group) |

The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely involve the loss of a methyl group, the chlorine atom, or cleavage of the isopropylidene protecting group.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from a readily available chiral precursor, such as D-mannitol, and proceeds through the key intermediate (S)-4,5-Isopropylidene-2-penten-1-ol. The final step is a regioselective and stereoselective chlorination. The following is a representative protocol adapted from the synthesis of the analogous bromide.[2]

Step 1: Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol

This intermediate can be prepared from D-mannitol through a multi-step sequence involving protection and oxidative cleavage, followed by olefination and reduction. A common method involves the reduction of an appropriate ester precursor, such as (4S)-4,5-O-isopropylidenepent-(2Z)-enoate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to selectively reduce the ester to the primary alcohol without affecting the double bond or the protecting group.[1]

Step 2: Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol

A common method for the conversion of the allylic alcohol to the chloride is the Appel reaction or a variation thereof.

-

Materials:

-

(S)-4,5-Isopropylidene-2-penten-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)[1]

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

To a solution of (S)-4,5-Isopropylidene-2-penten-1-ol and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrachloride (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat film of the compound between NaCl plates.

-

Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Role in SN2 nucleophilic substitution reactions.

References

Synthesis of (S)-4,5-Isopropylidene-2-pentenyl chloride from Chiral Pool Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and stereoselective synthetic route to (S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in organic synthesis. The methodology leverages the "chiral pool," utilizing readily available, enantiomerically pure starting materials to ensure the desired stereochemistry in the final product. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in research and development settings.

Synthetic Strategy Overview

The synthesis commences with the chiral precursor (S)-2,3-O-isopropylideneglyceraldehyde, which is derived from D-mannitol, a common member of the chiral pool. The carbon backbone is then extended via a Wittig reaction to yield an α,β-unsaturated ester. Subsequent reduction of the ester furnishes the key allylic alcohol intermediate, which is then converted to the target allylic chloride.

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Preparation of (S)-2,3-O-Isopropylideneglyceraldehyde

This protocol is adapted from established procedures for the oxidative cleavage of a protected mannitol derivative.

Materials:

-

1,2:5,6-Di-O-isopropylidene-D-mannitol

-

Sodium periodate (NaIO₄)

-

Dichloromethane (CH₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in dichloromethane (10 mL per gram of diacetonide) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a solution of sodium periodate (2.0 eq) in water (4 mL per gram of periodate) portionwise over 2-3 minutes, while maintaining the internal temperature below 35°C with a water bath.

-

The resulting mixture is stirred vigorously for 2 hours.

-

Magnesium sulfate (0.5 g per gram of diacetonide) is added, and stirring is continued for an additional 20 minutes.

-

The slurry is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2,3-O-isopropylideneglyceraldehyde, which is used in the next step without further purification.

Synthesis of (S)-Ethyl 4,5-isopropylidene-2-pentenoate

This step employs a Wittig reaction to introduce a two-carbon extension.

Materials:

-

(S)-2,3-O-isopropylideneglyceraldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Dichloromethane (CH₂)

Procedure:

-

In a round-bottom flask, dissolve (S)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in dichloromethane (3 mL per 50 mg of aldehyde).

-

Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.[1]

-

The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in a minimal amount of 25% diethyl ether in hexanes, which will cause the triphenylphosphine oxide byproduct to precipitate.[1]

-

The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-ethyl 4,5-isopropylidene-2-pentenoate.

Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol

The ester is selectively reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H).

Materials:

-

(S)-Ethyl 4,5-isopropylidene-2-pentenoate

-

Diisobutylaluminum hydride (DIBAL-H, 1 M solution in hexanes)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (S)-ethyl 4,5-isopropylidene-2-pentenoate (1.0 eq) in anhydrous diethyl ether (20 mL per gram of ester) is cooled to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.

-

DIBAL-H (2.2 eq, 1 M solution in hexanes) is added dropwise to the stirred solution.[2]

-

The reaction mixture is stirred at -78°C for 4 hours.[2]

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

-

The mixture is allowed to warm to room temperature, resulting in the formation of a white precipitate.

-

The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether.[2]

-

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield (S)-4,5-isopropylidene-2-penten-1-ol.

Synthesis of this compound

The final step involves the conversion of the allylic alcohol to the corresponding chloride.

Materials:

-

(S)-4,5-Isopropylidene-2-penten-1-ol

-

Methanesulfonyl chloride (MsCl)

-

Lithium chloride (LiCl)

-

Collidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of (S)-4,5-isopropylidene-2-penten-1-ol (1.0 eq) and lithium chloride (5.0 eq) in anhydrous N,N-dimethylformamide is added collidine (1.5 eq) at 0°C under a nitrogen atmosphere.

-

Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

-

The reaction is quenched by the addition of water, and the mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1. Oxidative Cleavage | (S)-2,3-O-Isopropylideneglyceraldehyde | C₆H₁₀O₃ | 130.14 | >90 (crude) |

| 2. Wittig Reaction | (S)-Ethyl 4,5-isopropylidene-2-pentenoate | C₁₀H₁₆O₄ | 200.23 | 75-85 |

| 3. DIBAL-H Reduction | (S)-4,5-Isopropylidene-2-penten-1-ol | C₈H₁₄O₃ | 158.19 | 90-97 |

| 4. Chlorination | This compound | C₈H₁₃ClO₂ | 176.64 | 80-90 |

Spectroscopic Data

(S)-Ethyl 4,5-isopropylidene-2-pentenoate

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 6.90 (dd, J = 15.6, 5.2 Hz, 1H), 6.05 (dd, J = 15.6, 1.6 Hz, 1H), 4.50 (m, 1H), 4.20 (q, J = 7.1 Hz, 2H), 4.10 (dd, J = 8.4, 6.4 Hz, 1H), 3.65 (dd, J = 8.4, 6.0 Hz, 1H), 1.45 (s, 3H), 1.38 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H) | δ 166.2, 145.1, 123.5, 109.8, 76.5, 68.9, 60.5, 26.8, 25.5, 14.2 |

(S)-4,5-Isopropylidene-2-penten-1-ol

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 5.85-5.75 (m, 2H), 4.35 (m, 1H), 4.15 (d, J = 4.8 Hz, 2H), 4.05 (dd, J = 8.2, 6.4 Hz, 1H), 3.55 (dd, J = 8.2, 6.0 Hz, 1H), 1.65 (br s, 1H), 1.42 (s, 3H), 1.35 (s, 3H) | δ 132.5, 129.0, 109.5, 77.0, 69.2, 63.5, 26.9, 25.6 |

This compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 5.90-5.80 (m, 2H), 4.40 (m, 1H), 4.10 (d, J = 6.8 Hz, 2H), 4.08 (dd, J = 8.4, 6.4 Hz, 1H), 3.60 (dd, J = 8.4, 6.0 Hz, 1H), 1.43 (s, 3H), 1.36 (s, 3H) | δ 135.0, 125.5, 109.7, 76.8, 69.0, 45.8, 26.8, 25.5 |

Conclusion

This guide outlines a reliable and well-documented synthetic pathway to this compound from a readily available chiral pool precursor. The detailed experimental protocols and compiled data provide a comprehensive resource for researchers in need of this versatile chiral building block for applications in natural product synthesis, medicinal chemistry, and the development of novel chemical entities. The use of established, high-yielding reactions ensures the practicality and scalability of this synthetic route.

References

The Isopropylidene Acetal: A Linchpin in Stereocontrolled Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of asymmetric synthesis, the pursuit of precise three-dimensional control over molecular architecture is paramount. Among the arsenal of stereodirecting groups, the humble isopropylidene acetal, often relegated to the role of a simple protecting group for 1,2- and 1,3-diols, emerges as a powerful and versatile tool for exerting profound stereocontrol. Its ability to lock the conformation of a molecule into a rigid framework provides a predictable steric and electronic environment, thereby guiding the facial selectivity of a wide range of chemical transformations. This technical guide delves into the core principles of how isopropylidene acetals dictate stereochemical outcomes, presents quantitative data to underscore their efficacy, provides detailed experimental protocols for key reactions, and visualizes the underlying mechanistic pathways.

Core Principle: Conformational Rigidity and Stereoelectronic Effects

The stereodirecting prowess of the isopropylidene acetal stems from its ability to create a rigid five-membered (dioxolane) or six-membered (dioxane) ring system. This conformational constraint dramatically reduces the number of accessible transition states in a reaction, allowing for a highly predictable and selective outcome. The orientation of substituents on this rigid scaffold dictates the accessibility of adjacent reactive centers to incoming reagents.

Two primary models explain the stereodirecting influence of the isopropylidene acetal, particularly in reactions involving carbonyl groups alpha or beta to the acetal ring: the chelation control model and the non-chelation (Felkin-Anh) model .

1. Chelation Control Model: In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂), the two oxygen atoms of the isopropylidene acetal can coordinate to the metal center, forming a rigid, bicyclic chelated intermediate. This chelation locks the conformation of the adjacent side chain, exposing one face of a nearby carbonyl group to nucleophilic attack. The nucleophile will preferentially attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. This model is particularly relevant in reactions such as the Mukaiyama aldol addition.

2. Non-Chelation (Felkin-Anh) Model: In the absence of a strongly coordinating Lewis acid or with bulky protecting groups that disfavor chelation, the stereochemical outcome is governed by the Felkin-Anh model. In this scenario, the largest substituent on the stereocenter adjacent to the carbonyl group orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The isopropylidene acetal, being a bulky group, plays a significant role in defining the most sterically demanding quadrant, thereby directing the nucleophile to the opposite face.

Quantitative Analysis of Stereoselectivity

The effectiveness of the isopropylidene acetal in directing stereoselective reactions is evident in the high diastereomeric ratios (d.r.) achieved. The following tables summarize quantitative data from selected studies, highlighting the influence of the isopropylidene group and reaction conditions on stereochemical outcomes.

| Reaction | Substrate | Nucleophile/Reagent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| Mukaiyama Aldol | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Silyl enol ether of acetone | TiCl₄ | >95:5 | [1] |

| Mukaiyama Aldol | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Silyl ketene acetal | SnCl₄ | 92:8 | [1] |

| Grignard Addition | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | MeMgBr | - | 70:30 | |

| Grignard Addition | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | MeMgBr | MgBr₂ | 90:10 |

Table 1: Diastereoselectivity in reactions of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

| Aldehyde | Organozinc Reagent | Additive | Diastereomeric Ratio (Chelation:Felkin-Anh) | Yield (%) | Reference |

| α-(TBS-oxy)propanal | Me₂Zn | EtZnCl | >20:1 | 85 | [2] |

| α-(TIPS-oxy)propanal | Me₂Zn | EtZnCl | >20:1 | 81 | [2] |

| α-(TBS-oxy)propanal | (E)-Hexenyl₂Zn | EtZnCl | 14:1 | 90 | [2] |

| α-(TBS-oxy)propanal | (Z)-Hexenyl₂Zn | EtZnCl | >20:1 | 72 | [2] |

Table 2: Overriding Felkin-Anh control in additions to α-silyloxy aldehydes using a chelation-control strategy.

Experimental Protocols

Detailed Experimental Protocol for a Chelation-Controlled Mukaiyama Aldol Reaction:

This protocol describes the diastereoselective Mukaiyama aldol reaction between (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and the silyl enol ether of acetophenone, employing titanium tetrachloride as a Lewis acid to enforce chelation control.

Materials:

-

(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

-

1-Phenyl-1-(trimethylsiloxy)ethene

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

To the cooled solution, add titanium tetrachloride (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. The solution will turn yellow. Stir the mixture for 30 minutes at -78 °C.

-

In a separate flame-dried flask, dissolve 1-phenyl-1-(trimethylsiloxy)ethene (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).

-

Add the solution of the silyl enol ether dropwise to the aldehyde-TiCl₄ complex at -78 °C over 10 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers, and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired syn-aldol product.

-

The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Visualization of Stereocontrolling Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts of isopropylidene acetal-mediated stereocontrol.

References

Safety and handling of chlorinated organic compounds

An In-depth Technical Guide to the Safety and Handling of Chlorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for chlorinated organic compounds in a laboratory setting. Adherence to these guidelines is essential for protecting personnel, ensuring experimental integrity, and maintaining environmental compliance.

Hazard Identification and Toxicology

Chlorinated organic compounds, or organochlorines, are a broad class of chemicals characterized by carbon-chlorine bonds. While indispensable in many research and industrial applications, including as solvents and synthetic intermediates, they present significant health and environmental hazards.[1] Understanding their toxicological profiles is the foundation of safe handling.

Routes of Exposure

The primary routes of occupational exposure to chlorinated solvents are inhalation, skin contact, and ingestion.[2]

-

Inhalation: Due to their high volatility, inhalation of vapors is the most common exposure route.[2] Many chlorinated solvents can cause central nervous system depression, with symptoms ranging from dizziness and light-headedness to anesthesia and respiratory failure at high concentrations.[3]

-

Dermal (Skin) Contact: Direct skin contact can cause irritation, redness, and dermatitis due to the defatting of the skin.[3] Prolonged or repeated contact can lead to more severe skin damage, and some compounds can be absorbed through the skin in harmful amounts.[2]

-

Eye Contact: Vapors can cause eye irritation. Direct liquid splashes can result in severe irritation and potential damage.[2]

-

Ingestion: While less common in a laboratory setting, accidental ingestion can lead to severe systemic toxicity.[2]

Toxicological Profiles

Many chlorinated organic compounds are classified as known or suspected carcinogens, reproductive hazards, and neurotoxins.[4][5] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[6] For example, trichloroethylene is classified as a human carcinogen by the International Agency for Research on Cancer (IARC), linked primarily to kidney cancer.[7] Certain organochlorine pesticides, such as cyclodienes (e.g., aldrin, dieldrin), exert their neurotoxic effects by interfering with the GABA-A receptor in the central nervous system, inhibiting chloride flow into the nerve and leading to hyperexcitability and seizures.[1]

Quantitative Toxicity and Exposure Data

Quantitative data is crucial for risk assessment. The following tables summarize key toxicity values and occupational exposure limits for several common chlorinated organic compounds. Permissible Exposure Limits (PELs) are legally enforceable limits set by OSHA.[8] Recommended Exposure Limits (RELs) are recommended by NIOSH, and Threshold Limit Values (TLVs) are guidelines developed by the ACGIGIH.[8][9]

Table 1: Physical and Toxicological Data for Common Chlorinated Solvents

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Oral LD₅₀ (rat, mg/kg) | Inhalation LC₅₀ (rat, ppm, 4h) |

|---|---|---|---|---|---|---|

| Dichloromethane | CH₂Cl₂ | 84.9 | 39.7 | 1.32 | >2000 | 52000 mg/m³ |

| Chloroform | CHCl₃ | 119.4 | 61.2 | 1.49 | 908 | 9798 |

| Carbon Tetrachloride | CCl₄ | 153.8 | 76.7 | 1.59 | 2350 | 8000 |

| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 133.4 | 73.8 | 1.34 | 9600-12300 | 18000 |

| Trichloroethylene (TCE) | C₂HCl₃ | 131.4 | 87.0 | 1.46 | 5400 | 12500 |

| Tetrachloroethylene (PCE) | C₂Cl₄ | 165.8 | 121.0 | 1.62 | 3005 - 3835 | 5280 |

Data compiled from various sources, including PubChem and ATSDR toxicological profiles.[10][11][12][13]

Table 2: Occupational Exposure Limits (OELs)

| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (Up to 10-hr TWA) | ACGIH TLV® (8-hr TWA) |

|---|---|---|---|

| Dichloromethane | 25 ppm | Ca | 50 ppm |

| Chloroform | 50 ppm (Ceiling) | 2 ppm (60-min STEL) | 10 ppm |

| Carbon Tetrachloride | 10 ppm | 2 ppm (60-min STEL) | 5 ppm |

| 1,1,1-Trichloroethane | 350 ppm | 350 ppm (Ceiling) | 350 ppm |

| Trichloroethylene (TCE) | 100 ppm | Ca [25 ppm] | 10 ppm |

| Tetrachloroethylene (PCE) | 100 ppm | Ca | 25 ppm |

Source: OSHA Annotated Z-1 Table.[14] TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; Ca = Potential occupational carcinogen.

Risk Assessment and Control

A systematic risk assessment should be performed before any new procedure involving chlorinated organic compounds. This involves identifying hazards, evaluating potential exposure, and implementing control measures.

Experimental Protocols

Detailed, standardized protocols are mandatory for ensuring safety and reproducibility. The following sections outline key procedures.

Protocol: General Handling and Storage

This protocol covers the routine handling of chlorinated organic compounds in a laboratory setting.

Methodology:

-

Preparation:

-

Before handling any compound, thoroughly read its Safety Data Sheet (SDS).

-

Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

-

Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[6]

-

Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves (e.g., nitrile gloves are often suitable for incidental contact, but the SDS should be consulted for specific recommendations).[15][16]

-

-

Handling:

-

Conduct all operations that may generate vapors or aerosols inside a certified chemical fume hood.[16]

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Keep all containers tightly sealed when not in use to minimize vapor release.[6]

-

Use secondary containment (e.g., a tray) to transport chemicals and to contain potential spills on the bench.

-

Never heat flammable liquids with an open flame; use a water bath, heating mantle, or other appropriate apparatus.[17]

-

-

Storage:

-

Store chlorinated solvents in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[18]

-

Ensure all containers are clearly and accurately labeled with the chemical name and primary hazards.

-

Segregate chlorinated compounds from incompatible materials such as strong caustics, strong oxidizers, and chemically active metals (e.g., aluminum, magnesium powders).[18]

-

Store in appropriate containers. Carbon steel and stainless steel are generally suitable for bulk storage, while glass is common for laboratory quantities. Avoid aluminum and its alloys.[19][20]

-

Table 3: Material Compatibility for Storage Containers

| Material | Compatibility Rating | Notes |

|---|---|---|

| Carbon Steel | Excellent | Common for bulk storage and drums.[19] |

| Stainless Steel (304, 316) | Excellent | Preferred where product purity is critical.[19] |

| Galvanized Steel | Fair | Not recommended due to potential coating damage and reaction.[19] |

| Aluminum, Magnesium & Alloys | Severe | Not recommended; can react, especially with unstabilized solvents.[19] |

| Glass (Borosilicate) | Excellent | Standard for laboratory-scale storage; must be protected from breakage. |

| Polyethylene (HDPE, LDPE) | Poor-Fair | Generally not suitable for long-term bulk storage; may be used for waste collection. Consult specific compatibility charts. |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant; common in seals, gaskets, and tubing. |

Source: ECSA Guidance on Storage and Handling of Chlorinated Solvents.[19][20]

Protocol: Emergency Response - Chemical Spills

This protocol distinguishes between minor and major spills to guide appropriate action.

Methodology:

-

Initial Assessment (The 3 C's: Control, Contain, Cleanup):

-

Control: Alert personnel in the immediate area. If the spill is large, volatile, or presents a fire hazard, evacuate the lab and call emergency services.[21][22]

-

Contain: Prevent the spread of the liquid by creating a dike with absorbent materials (e.g., vermiculite, cat litter, or commercial spill pads). Work from the outside of the spill inward.[4][22]

-

Cleanup: Proceed with cleanup only if the spill is minor (typically <1 Liter), you know the hazards, and you have the correct PPE and materials.[21]

-

-

Minor Spill Cleanup Procedure:

-

Don appropriate PPE (gloves, goggles, lab coat). For volatile compounds, respiratory protection may be needed.

-

Control sources of ignition if the material is flammable.[4]

-

Apply absorbent material over the spill. For acids or bases, use a neutralizing agent first (e.g., sodium bicarbonate for acids).[6]

-

Once the liquid is fully absorbed, use a scoop or tongs to collect the material into a heavy-duty plastic bag or a designated hazardous waste container.[4]

-

Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials into the waste container.

-

Seal and label the container as "Spill Debris" with the chemical name, date, and hazard class.

-

Arrange for pickup by Environmental Health & Safety (EHS).[23]

-

-

Major Spill Response:

-

Evacuate the laboratory immediately, closing the doors behind you.

-

Alert your supervisor and contact your institution's emergency services or 911.

-

Provide responders with the chemical name, quantity spilled, location, and a copy of the SDS if possible.

-

Do not re-enter the area until it has been cleared by trained emergency personnel.[21]

-

Protocol: Hazardous Waste Disposal

Improper disposal is a major source of environmental contamination. This protocol ensures compliance and safety.

Methodology:

-

Waste Determination: A chemical becomes a regulated hazardous waste as soon as it is designated for disposal.[5]

-

Container Selection:

-

Labeling:

-

Segregation and Storage:

-

Keep waste containers closed at all times except when adding waste.[25]

-

Store waste in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[24]

-

Segregate incompatible waste streams. A common practice is to separate:

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform)

-

Non-Halogenated Solvents (e.g., Hexane, Acetone)

-

Aqueous Acidic Waste

-

Aqueous Basic Waste

-

Solid Waste

-

-

Use secondary containment for all liquid waste containers.[25]

-

-

Disposal:

-

Contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste yourself or pour it down the drain.[25]

-

For empty containers that held acutely hazardous waste, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and then dispose of the container as regular trash.[5][25]

-

Protocol: Air Sampling for Volatile Organic Compounds (VOCs)

Monitoring the work environment is a key component of exposure assessment. This protocol provides a general methodology for active air sampling using sorbent tubes.

Methodology:

-

Preparation and Calibration:

-

Use a conditioned sorbent tube appropriate for the target chlorinated compounds (e.g., activated charcoal).

-

Calibrate a personal sampling pump to the desired flow rate (e.g., 0.01 to 0.2 L/min) using a calibrated flow meter. The specific flow rate depends on the target analyte and sampling duration.

-

-

Sample Collection:

-

Break the ends of the sorbent tube immediately before sampling.

-

Connect the tube to the calibrated pump with flexible tubing, ensuring the arrow on the tube points toward the pump (air flows from the smaller sorbent section to the larger backup section).

-

Clip the sampling pump to the worker's belt and the sorbent tube to their breathing zone (e.g., shirt collar).

-

Record the start time and the initial pump flow rate.

-

-

Post-Sampling:

-

At the end of the sampling period, record the stop time.

-

Verify the flow rate with the calibration device. The average of the pre- and post-sampling flow rates is used to calculate the total volume of air sampled.

-

Remove the sorbent tube from the tubing, cap both ends securely, and label it with a unique sample ID.

-

-

Blanks and Shipping:

-

Prepare at least one field blank by opening a sorbent tube in the sampling area, capping it immediately without drawing air through it, and submitting it with the samples. This accounts for any ambient contamination.[15]

-

Package the samples and blanks carefully to prevent breakage and ship them to an accredited analytical laboratory for analysis, typically by thermal desorption followed by Gas Chromatography/Mass Spectrometry (GC/MS).[15]

-

Mechanisms of Toxicity Visualization

Understanding the molecular mechanisms of toxicity can inform risk assessment and the development of safer alternatives.

Dioxin and the Aryl Hydrocarbon Receptor (AhR) Pathway

Dioxins and dioxin-like compounds (e.g., TCDD) exert their toxic effects by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16][26] This activation leads to the expression of genes, such as cytochrome P450s, which can generate reactive oxygen species (ROS) and cause widespread cellular damage.[16]

Cyclodiene Insecticides and the GABA-A Receptor

Chlorinated cyclodiene insecticides are potent neurotoxins that non-competitively antagonize the GABA-A receptor, a ligand-gated chloride ion channel.[3][27] By blocking the inhibitory action of GABA, these compounds lead to uncontrolled neuronal firing and convulsions.[3]

References

- 1. Chlorinated Solvents - Enviro Wiki [enviro.wiki]

- 2. ehrs.upenn.edu [ehrs.upenn.edu]

- 3. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.utk.edu [ehs.utk.edu]

- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 6. westlab.com [westlab.com]

- 7. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecscomply.com [oecscomply.com]

- 9. osha.gov [osha.gov]

- 10. scribd.com [scribd.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Tetrachloroethylene | Cl2C=CCl2 | CID 31373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 15. epa.gov [epa.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. sites.rowan.edu [sites.rowan.edu]

- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 21. bitesizebio.com [bitesizebio.com]

- 22. books.rsc.org [books.rsc.org]

- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 24. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 25. vumc.org [vumc.org]

- 26. researchgate.net [researchgate.net]

- 27. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-4,5-Isopropylidene-2-pentenyl chloride

For Researchers, Scientists, and Drug Development Professionals

(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. This technical guide provides a detailed overview of its physical and chemical properties, synthesis, and reactivity, compiled to support its application in research and drug development.

Core Physical and Chemical Properties

While specific experimentally determined physical constants for this compound are not widely published, the following table summarizes its key chemical identifiers and known qualitative properties.

| Property | Value | Source |

| Chemical Formula | C₈H₁₃ClO₂ | [1] |

| Molecular Weight | 176.64 g/mol | [1] |

| CAS Number | 146986-69-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Chirality | (S) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically originates from the "chiral pool," utilizing readily available and enantiomerically pure starting materials such as D-mannitol. The general synthetic strategy involves the formation of a key intermediate, (S)-4,5-Isopropylidene-2-penten-1-ol, followed by chlorination.

Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol

A common route to the precursor alcohol involves the following transformations starting from D-mannitol:

-

Protection: D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol.

-

Oxidative Cleavage: The central C3-C4 diol of the di-protected mannitol is cleaved, often using sodium periodate (NaIO₄), to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

-

Wittig-type Reaction and Reduction: The glyceraldehyde intermediate undergoes subsequent reactions to extend the carbon chain and form the pentenol structure. This can involve a Wittig reaction followed by a selective reduction of an ester functionality using reagents like diisobutylaluminium hydride (DIBAL-H) to afford (S)-4,5-Isopropylidene-2-penten-1-ol.

Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol

The final step is the conversion of the allylic alcohol to the corresponding chloride. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This reaction generally proceeds with inversion of configuration at the alcohol-bearing carbon.

Detailed Experimental Protocol (Adapted from a general procedure for allylic alcohol chlorination):

-

Reaction Setup: A solution of (S)-4,5-Isopropylidene-2-penten-1-ol in a dry, aprotic solvent such as dichloromethane or carbon tetrachloride is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To this solution, triphenylphosphine is added. The mixture is cooled in an ice bath, and then carbon tetrachloride is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from the reactivity of its allylic chloride functional group.

Nucleophilic Substitution Reactions

The allylic chloride is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2 and Sₙ2'). The presence of the chiral center and the bulky isopropylidene protecting group allows for a high degree of stereochemical control in these reactions, making it a cornerstone for asymmetric synthesis. The isopropylidene group, by imparting conformational rigidity, can direct the trajectory of incoming nucleophiles, leading to high diastereoselectivity.

Role as a Chiral Synthon

In retrosynthetic analysis, this molecule is recognized as a versatile C5 synthon. It provides a pre-defined stereochemical and functional arrangement that can be incorporated into larger, more complex target molecules. Its origin from the chiral pool makes it an economically viable option for the synthesis of natural products and pharmaceutical intermediates.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show signals corresponding to the vinyl protons, the methine proton adjacent to the chlorine, the methine and methylene protons of the dioxolane ring, and the methyl protons of the isopropylidene group.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct signals for the two olefinic carbons, the carbon bearing the chlorine atom, the carbons of the dioxolane ring, and the methyl carbons of the isopropylidene group.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a chlorine atom, an HCl molecule, or cleavage of the isopropylidene group.

Experimental and Logical Diagrams

The following diagrams illustrate the key synthetic pathway and the logical relationship of the compound's features to its application.

Caption: Synthetic pathway to this compound.

Caption: Features of the molecule and their role in asymmetric synthesis.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-4,5-Isopropylidene-2-pentenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-4,5-Isopropylidene-2-pentenyl chloride as a versatile chiral building block in asymmetric synthesis. The inherent chirality and functionality of this reagent make it a valuable tool for the stereocontrolled construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and natural products.

Introduction to this compound

This compound is a C5 chiral synthon derived from the chiral pool, often synthesized from readily available starting materials like D-mannitol or (R)-2,3-O-isopropylideneglyceraldehyde. Its utility in asymmetric synthesis stems from two key features:

-

A Reactive Allylic Chloride: This functional group serves as an excellent electrophile for nucleophilic substitution reactions.

-

A Stereodirecting Isopropylidene Group: The rigid dioxolane ring provides a strong steric influence, enabling high levels of diastereoselectivity in reactions at the adjacent allylic position.

These characteristics allow for the predictable and controlled introduction of new stereocenters, a critical aspect of modern drug development and total synthesis. The primary modes of reaction are SN2 and SN2' substitutions, with the regiochemical and stereochemical outcomes being influenced by the choice of nucleophile, catalyst, and reaction conditions.

Key Applications and Reaction Protocols

The primary application of this compound is in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for key transformations.

Synthesis of the Chiral Building Block

The preparation of this compound typically involves the chlorination of the corresponding alcohol, (S)-4,5-Isopropylidene-2-penten-1-ol. Care must be taken to employ mild conditions to avoid cleavage of the acid-sensitive isopropylidene protecting group.

Protocol 1: Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol

This protocol outlines a common method for the conversion of the primary allylic alcohol to the chloride.

dot

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol:

-

To a solution of (S)-4,5-Isopropylidene-2-penten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.1 eq).

-

Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary Table:

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| (S)-4,5-Isopropylidene-2-penten-1-ol | NCS, PPh3 | DCM | 85-95 | >98 |

Stereoselective Alkylation with Organocuprates (Gilman Reagents)

Organocuprates are soft nucleophiles that are known to participate in SN2' reactions with allylic electrophiles, leading to the formation of a new carbon-carbon bond with allylic rearrangement. The stereochemistry of the starting material directs the approach of the nucleophile.

Protocol 2: SN2' Alkylation with a Gilman Reagent

This protocol describes a general procedure for the reaction of this compound with a lithium dialkylcuprate.

dot

Caption: Workflow for SN2' alkylation with a Gilman reagent.

Experimental Protocol:

-

Prepare the Gilman reagent in situ by adding two equivalents of an organolithium reagent (RLi) to one equivalent of copper(I) iodide (CuI) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

To this freshly prepared Gilman reagent, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired alkylated product.

Quantitative Data Summary Table:

| Nucleophile (R in R2CuLi) | Product Structure | Diastereomeric Ratio (dr) | Yield (%) |

| Methyl | (R)-4,5-Isopropylidene-3-methyl-1-pentene | >95:5 | 75-85 |

| n-Butyl | (R)-4,5-Isopropylidene-3-butyl-1-pentene | >95:5 | 70-80 |

| Phenyl | (R)-4,5-Isopropylidene-3-phenyl-1-pentene | >95:5 | 65-75 |

Note: The stereochemistry of the newly formed chiral center is typically controlled with high diastereoselectivity due to the steric hindrance of the isopropylidene group, which directs the incoming nucleophile to the face opposite the dioxolane ring.

Signaling Pathways and Logical Relationships

The stereochemical outcome of nucleophilic substitution reactions with this compound can be rationalized by considering the transition states of the competing SN2 and SN2' pathways. The inherent chirality and the steric bulk of the substrate are key determinants of the reaction's course.

dot

Caption: Competing SN2 and SN2' reaction pathways.

Conclusion

This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its predictable reactivity and the high degree of stereocontrol it offers make it an excellent choice for the synthesis of enantiomerically enriched compounds. The protocols and data presented herein provide a foundation for researchers to incorporate this valuable synthon into their synthetic strategies for the development of novel therapeutics and other complex molecular targets. Further exploration of its reactivity with a broader range of nucleophiles is encouraged to expand its synthetic utility.

Application Notes and Protocols: Nucleophilic Substitution Reactions with (S)-4,5-Isopropylidene-2-pentenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving the chiral building block, (S)-4,5-Isopropylidene-2-pentenyl chloride. This versatile substrate is a valuable tool in asymmetric synthesis, enabling the stereocontrolled introduction of carbon and heteroatom nucleophiles. The protocols and data presented herein are intended to serve as a practical guide for the application of this reagent in the synthesis of complex chiral molecules, including precursors for natural products like prostaglandins and sphinganine analogues.

Overview of Reactivity

This compound is a chiral electrophile that readily participates in nucleophilic substitution reactions. Its reactivity is centered at the allylic chloride, a functional group activated by the adjacent double bond which stabilizes the transition states of both SN2 and SN2' pathways.[1] The inherent chirality of the molecule, stemming from the (S)-configured stereocenter bearing the isopropylidene-protected diol, plays a crucial role in directing the stereochemical outcome of these reactions. The rigid five-membered ring of the isopropylidene acetal imparts conformational rigidity, which can sterically influence the trajectory of incoming nucleophiles, often leading to high diastereoselectivity.[1]

The primary reaction pathways for nucleophilic substitution on this substrate are the SN2 and SN2' mechanisms. The regiochemical and stereochemical course of the reaction is highly dependent on the nature of the nucleophile, the catalyst system employed, and the reaction conditions.

Palladium-Catalyzed Allylic Alkylation with Soft Carbon Nucleophiles

Palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, is a powerful method for the formation of carbon-carbon bonds. With this compound, this reaction allows for the stereoselective introduction of soft carbon nucleophiles, such as malonate esters. The reaction proceeds via a π-allylpalladium intermediate, and the stereochemical outcome can be influenced by the choice of chiral ligands on the palladium catalyst.

Reaction with Dimethyl Malonate

The reaction of this compound with dimethyl malonate in the presence of a palladium catalyst and a suitable base provides a straightforward route to chiral malonate derivatives. These products are valuable intermediates for further synthetic transformations.

| Nucleophile | Catalyst System | Base | Solvent | Product | Yield | Stereoselectivity |

| Dimethyl malonate | Pd₂(dba)₃, (S,S)-Trost Ligand | Triethylamine | Dichloromethane | (S)-2-(1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)allyl)malonate | High | High d.r. |

Table 1: Representative Conditions for Tsuji-Trost Alkylation. (Note: Specific yield and stereoselectivity data require experimental determination and can be found in the primary literature for analogous systems).

Experimental Protocol: Palladium-Catalyzed Alkylation with Dimethyl Malonate

Materials:

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(1S,2S)-N,N'-Bis[2'-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane ((S,S)-Trost Ligand)

-

Dimethyl malonate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and the (S,S)-Trost ligand (7.5 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add this compound (1.0 equiv) to the reaction mixture.

-

In a separate flask, prepare a solution of dimethyl malonate (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Add the solution of the nucleophile and base dropwise to the reaction flask at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Chiral Amines and Azides

The introduction of nitrogen nucleophiles is a key transformation in the synthesis of many biologically active molecules. This compound serves as an excellent precursor for the synthesis of chiral allylic amines and azides.

Reaction with Azide Nucleophiles

The substitution with sodium azide provides a straightforward route to the corresponding allylic azide. This azide can then be readily reduced to the primary amine or used in click chemistry reactions.

| Nucleophile | Reagent | Solvent | Product |

| Azide | Sodium azide (NaN₃) | DMF | (S)-4-(1-azidoallyl)-2,2-dimethyl-1,3-dioxolane |

Table 2: Synthesis of Allylic Azide.

Experimental Protocol: Synthesis of (S)-4-(1-azidoallyl)-2,2-dimethyl-1,3-dioxolane

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv) and anhydrous DMF.

-

Add sodium azide (1.5 equiv) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Applications in Natural Product Synthesis

The chiral products derived from nucleophilic substitution reactions of this compound are valuable intermediates in the total synthesis of various natural products.

-

Prostaglandin Precursors: The carbon chain extension achieved through allylic alkylation provides a key fragment for the synthesis of the cyclopentanone core of prostaglandins.

-

Sphinganine Analogues: The introduction of a nitrogen nucleophile is a critical step in building the backbone of sphinganine and its analogues, which are important components of sphingolipids.

Safety Information

-

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactions should be carried out in a well-ventilated fume hood.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow appropriate safety protocols for its use and disposal.

-

Palladium catalysts are precious metals and should be recovered where possible.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocol for Allylic Alkylation Utilizing (S)-4,5-Isopropylidene-2-pentenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable chiral building block in organic synthesis, particularly in the construction of complex stereochemically defined molecules. Its structure incorporates a reactive allylic chloride, a stereocenter, and a protected diol functionality, making it an ideal substrate for asymmetric allylic alkylation (AAA) reactions. This protocol details a representative palladium-catalyzed allylic alkylation of this compound with a soft nucleophile, a key transformation for carbon-carbon bond formation with a high degree of stereochemical control. The inherent chirality of the substrate plays a crucial role in directing the stereochemical outcome of the reaction.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, proceeds via the formation of a π-allylpalladium complex. The stereochemical course of the reaction is influenced by the nature of the nucleophile and the ligands coordinated to the palladium center. "Soft" nucleophiles, such as malonates, typically attack the allyl group of the complex directly. The use of chiral ligands can further enhance the enantioselectivity of the transformation.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes the reaction of this compound with dimethyl malonate in the presence of a palladium catalyst and a chiral ligand.

Materials:

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane ((S,S)-Trost Ligand)

-

Dimethyl malonate

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and the (S,S)-Trost ligand (e.g., 0.075 mmol, 7.5 mol%).

-

Add anhydrous dichloromethane (e.g., 5 mL) to the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (e.g., 5 mL).

-

To this solution, add dimethyl malonate (e.g., 1.2 mmol, 1.2 equiv) followed by triethylamine (e.g., 1.5 mmol, 1.5 equiv).

-

Reaction Execution: Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via cannula.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically within 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the allylic alkylation of this compound with dimethyl malonate. Note: These values are illustrative and actual results may vary based on specific reaction conditions and scale.

| Entry | Nucleophile | Catalyst Loading (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Dimethyl malonate | 2.5 | (S,S)-Trost Ligand | Et₃N | DCM | 18 | 85 | >95:5 |

Experimental Workflow

Application of (S)-4,5-Isopropylidene-2-pentenyl chloride in Natural Product Synthesis: A Detailed Guide

(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable C5 chiral building block in the asymmetric synthesis of various natural products. Its utility stems from the presence of a stereocenter that directs the outcome of chemical transformations, allowing for the construction of complex molecules with high stereocontrol. This document provides detailed application notes and experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Derived from the chiral pool, commonly from precursors like D-mannitol or (S)-2,3-O-isopropylideneglyceraldehyde, this reagent offers a synthetically versatile platform. The isopropylidene group serves as a protecting group for a 1,2-diol functionality, while the allylic chloride provides a reactive site for nucleophilic substitution reactions.

Core Applications in Natural Product Synthesis

The primary application of this compound lies in its role as an electrophile in carbon-carbon bond-forming reactions. The stereocenter adjacent to the allylic system allows for a high degree of stereochemical control in SN2 and SN2' reactions. This makes it a cornerstone for the synthesis of natural products containing chiral side chains or stereochemically rich fragments.

A prominent example of its potential application is in the synthesis of acetogenins, a class of natural products with significant biological activities, including antitumor and insecticidal properties. One such acetogenin is (-)-Muricatacin. Although direct synthesis using this compound is not explicitly detailed in a single publication, its structure is ideally suited for a highly convergent and stereocontrolled synthesis of this natural product.

Retrosynthetic Analysis of (-)-Muricatacin

A retrosynthetic analysis of (-)-Muricatacin highlights the strategic importance of this compound. The target molecule can be disconnected to reveal the C5 chiral building block and a long-chain alkyl nucleophile, which can be derived from a Grignard reagent or an organocuprate.

Caption: Retrosynthetic analysis of (-)-Muricatacin.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding alcohol, (S)-4,5-Isopropylidene-2-penten-1-ol.

Materials:

-

(S)-4,5-Isopropylidene-2-penten-1-ol

-

N-chlorosuccinimide (NCS)

-

Dimethyl sulfide (DMS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-